molecular formula C17H18BrN3O3 B12477677 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12477677
M. Wt: 392.2 g/mol
InChI Key: RNJVULMRFWYNMN-UHFFFAOYSA-N
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Description

5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a brominated, ethoxylated, and methoxylated benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The brominated, ethoxylated, and methoxylated benzyl group is then introduced through a series of substitution reactions, often involving bromination, alkylation, and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield a new amine derivative .

Mechanism of Action

The mechanism of action of 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism would depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties .

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H18BrN3O3/c1-3-24-16-12(18)6-10(7-15(16)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22)

InChI Key

RNJVULMRFWYNMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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